

Application Notes and Protocols for Long-Term Cell Culture with ACY-957

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Compound of Interest		
Compound Name:	ACY-957	
Cat. No.:	B15586243	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **ACY-957**, a selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, in long-term cell culture experiments. The protocols outlined below are intended for professionals in research and drug development to investigate the effects of **ACY-957** on gene expression and cellular differentiation, particularly in the context of hemoglobinopathies like sickle cell disease and β -thalassemia.

Introduction

ACY-957 is a potent and selective small molecule inhibitor of HDAC1 and HDAC2.[1][2] It has been demonstrated to induce fetal hemoglobin (HbF) by upregulating the expression of γ-globin (HBG).[3][4] The mechanism of action involves the activation of the transcription factor GATA2, a critical regulator of hematopoietic differentiation.[5][6][7] By inhibiting HDAC1 and HDAC2, **ACY-957** leads to increased histone acetylation at GATA2 regulatory regions, promoting its expression and subsequent binding to the γ-globin gene promoter, thereby reactivating its transcription.[3][8][9] These properties make **ACY-957** a valuable tool for in vitro studies of erythroid differentiation and a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and efficacy of **ACY-957** from in vitro and cellular assays.



Table 1: In Vitro Inhibitory Activity of ACY-957

Target	IC50 (nM)	Selectivity vs. HDAC3
HDAC1	7	~185-fold
HDAC2	18	~72-fold
HDAC3	1300	-
HDAC4-9	>20,000	>1111-fold
Data sourced from biochemical assays.[1][3][4][10]		

Table 2: Cellular Activity of ACY-957 in Primary Hematopoietic Progenitors

Assay	IC50 (nM)
Cellular HDAC2 Inhibition	304
Determined in primary hematopoietic progenitors derived from human bone marrow. [3][4]	

Table 3: Dose-Dependent Induction of y-Globin (HBG) mRNA in Long-Term Erythroid Culture

ACY-957 Concentration	Percent HBG mRNA
Vehicle (DMSO)	15%
1 μΜ	48%
2 μΜ	82%
Burst forming unit erythroid (BFU-E) colonies were cultured for 14 days.[3]	

Table 4: Effect of ACY-957 on Histone Acetylation

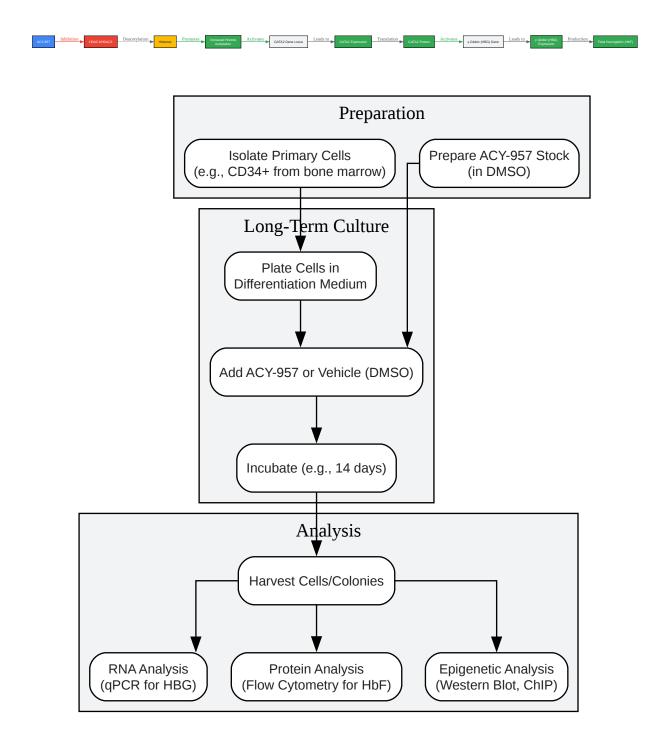


Histone Mark	Fold Increase vs. Vehicle
H3K9/14ac	Dose-dependent increase
H3K56ac	Dose-dependent increase
H3K79ac	Dose-dependent increase
H2BK5ac	Dose-dependent increase
Primary human erythroblasts treated with 1 μ M or 5 μ M ACY-957 for 24 hours.[3]	

Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which **ACY-957** induces fetal hemoglobin expression.





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